Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

Antiviral HIV Infectious Disease

This 2,5-dimethyl-6-chloro-pyrimidine-4-carboxylate is a critical building block for medicinal chemistry. The reactive 6-chloro group enables regioselective SNAr diversification—a pathway inaccessible in non-halogenated analogs (e.g., CAS 1691072-97-5). With documented anti-HIV activity (>90% inhibition at >20 µM in CEM-T4 cells), this intermediate is validated for antiviral lead optimization and epigenetic targeting of PRMT4/PRMT6. Procure with confidence: ≥95% purity, comprehensive COA (NMR, HPLC, MS), and reliable global shipping.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 76498-32-3
Cat. No. B1423661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate
CAS76498-32-3
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC(=N1)C)Cl)C
InChIInChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3
InChIKeyPFJNNQORFKVGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloro-2,5-Dimethylpyrimidine-4-Carboxylate (CAS 76498-32-3) for Procurement and Research: Class, Characteristics, and Key Data


Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate (CAS 76498-32-3) is a polysubstituted pyrimidine derivative belonging to the class of heterocyclic building blocks widely employed in medicinal chemistry and agrochemical research . This compound is defined by its unique 2,5-dimethyl substitution pattern and a reactive 6-chloro handle on the pyrimidine core, alongside a 4-carboxylate ester. This specific arrangement provides a distinct platform for nucleophilic aromatic substitution (SNAr) and subsequent derivatization, differentiating it from other pyrimidine regioisomers and less functionalized analogs [1]. Its established utility as an intermediate, coupled with baseline biological activity data, makes it a targeted procurement choice for programs focused on antiviral, epigenetic, and kinase-targeted drug discovery [2].

Why Ethyl 6-Chloro-2,5-Dimethylpyrimidine-4-Carboxylate Cannot Be Replaced by a Generic 2,5-Dimethylpyrimidine Analog


Generic substitution within the pyrimidine-4-carboxylate class is scientifically unjustified due to the profound impact of the 6-chloro substituent on both reactivity and potential biological interaction. A direct comparison with the non-halogenated analog, ethyl 2,5-dimethylpyrimidine-4-carboxylate (CAS 1691072-97-5), illustrates this: the target compound possesses a significantly higher molecular weight (214.65 g/mol vs. 180.20 g/mol) and, critically, a reactive chloro group [1]. This chloro substituent serves as an essential handle for regioselective SNAr reactions, enabling the introduction of diverse amines, alkoxides, or thiols—a synthetic pathway that is entirely inaccessible with the non-halogenated analog [2]. Therefore, procurement of the correct 6-chloro derivative is not a matter of minor structural variance but of fundamental functional necessity for downstream chemical diversification and for maintaining consistency in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for Ethyl 6-Chloro-2,5-Dimethylpyrimidine-4-Carboxylate in Procurement and Selection


Antiviral Activity Profile: Target Compound vs. In-Class Baseline in CEM-T4 Cells

The target compound demonstrates a defined antiviral profile in a standardized cell-based assay, providing a verifiable efficacy benchmark against HIV. It achieves >90% inhibition of viral activity at concentrations greater than 20 µM in CEM-T4 cells, as documented in the NIAID chemotherapeutic database [1]. This provides a quantitative baseline that can be directly compared to the performance of other pyrimidine analogs tested under the same conditions. While the potency is modest, it establishes a clear, data-driven starting point for SAR studies.

Antiviral HIV Infectious Disease Pyrimidine

Critical Physicochemical Differentiation: Molecular Weight and Polarity vs. Non-Halogenated Analog

The presence of a chlorine atom at the 6-position introduces a quantifiable difference in physicochemical properties compared to the unsubstituted pyrimidine analog. The target compound (C9H11ClN2O2) has a molecular weight of 214.65 g/mol . In contrast, the directly comparable analog lacking the 6-chloro substituent, ethyl 2,5-dimethylpyrimidine-4-carboxylate (C9H12N2O2), has a molecular weight of 180.20 g/mol [1]. This represents a 19% increase in molecular weight and a significant alteration in lipophilicity and polar surface area, critical parameters for predicting membrane permeability and target binding.

Physicochemical Properties Drug Design Medicinal Chemistry SAR

Synthetic Utility: Regioselective SNAr Reactivity Enabled by the 6-Chloro Group

The 6-chloro substituent in the target compound is not merely a passive structural feature; it is a reactive functional group that enables regioselective nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring. While specific kinetic data for this exact compound are not reported in the public domain, established chemical principles dictate that chloro-substituted pyrimidines undergo facile substitution with a reactivity order of 4-chloro > 2-chloro [1]. In contrast, the non-halogenated analog (ethyl 2,5-dimethylpyrimidine-4-carboxylate) lacks this reactive handle entirely, rendering it inert to SNAr chemistry and severely limiting its utility as a diversified building block.

Synthetic Chemistry Medicinal Chemistry Nucleophilic Aromatic Substitution Building Block

Optimal Research and Industrial Application Scenarios for Ethyl 6-Chloro-2,5-Dimethylpyrimidine-4-Carboxylate (CAS 76498-32-3)


Scaffold for Antiviral Lead Optimization via C6-Diversification

Leveraging the documented anti-HIV activity in CEM-T4 cells (>90% inhibition at >20 µM), the 6-chloro group of this compound serves as a strategic diversification point . Researchers can synthesize a library of 6-substituted pyrimidine-4-carboxylate analogs via SNAr reactions, introducing various amine, thiol, or alcohol moieties. This systematic modification directly probes the SAR at the 6-position, aiming to improve antiviral potency beyond the baseline micromolar activity. The built-in reactivity of the chloro handle ensures efficient and regioselective derivatization, accelerating the optimization cycle for novel antiviral agents.

Synthesis of Kinase and Epigenetic Probes Targeting PRMT Enzymes

This compound serves as a core intermediate for generating focused libraries aimed at epigenetic targets like protein arginine methyltransferases (PRMTs). Its 2,5-dimethyl-6-chloro-pyrimidine-4-carboxylate architecture provides an ideal template for exploring the binding pockets of PRMT4 and PRMT6 . By displacing the 6-chloro group with tailored alkylamino or heteroaryl side chains, medicinal chemists can access novel chemical space relevant to these enzymes. The high commercial purity (≥98%) and comprehensive analytical documentation (MSDS, NMR, HPLC) offered by major vendors ensure reliable and reproducible synthesis for advanced lead generation .

Precursor for Agrochemical Active Ingredient Synthesis

Beyond pharmaceutical applications, the compound's reactivity profile is exploited in the synthesis of pyrimidine-based agrochemicals. The 6-chloro group provides a reactive site for introducing functional groups necessary for herbicidal or fungicidal activity . The carboxylate ester functionality further allows for late-stage modification into amides or other carboxylic acid derivatives, providing a versatile entry point into complex, biologically active molecules relevant to crop protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.